DL-Asarinin

Description

Sesamin is a naturally occurring lignan found primarily in sesame seeds (Sesamum indicum) and sesame oil. It is a type of phytochemical known for its potential health benefits, including antioxidant, anti-inflammatory, and cholesterol-lowering properties . Sesamin has been used in traditional medicine for centuries and has gained attention in recent years for its potential therapeutic applications.

Properties

IUPAC Name |

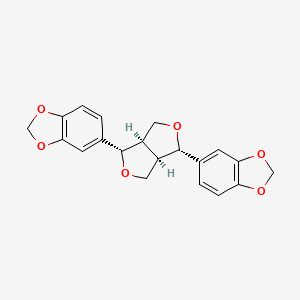

5-[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUIKBAABKQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871787 | |

| Record name | 2,6-Bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7076-24-6, 607-80-7 | |

| Record name | 1,4-Bis(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7076-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007076246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sesamin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Based Extraction Techniques

Traditional solvent extraction employs organic solvents such as ethanol, hexane, or ethyl acetate. A study comparing centrifugal partition extraction (CPE) and annular centrifugal extraction (ACE) demonstrated that CPE achieved higher sesamin yields (95% purity) with 30% lower solvent consumption. The optimal solvent system for CPE comprised n-hexane/ethyl acetate/ethanol/water (2:3:3:2 v/v), enabling direct recovery of sesamin and sesamolin.

Table 1: Solvent Systems for Sesamin Extraction

| Solvent Ratio (n-Hex/EtOAc/EtOH/H₂O) | Purity (%) | Yield (g·kg⁻¹) |

|---|---|---|

| 2:3:3:2 | 95.2 | 4.6 |

| 3:2:2:3 | 88.7 | 3.9 |

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic mechanical crushing enhances sesamin recovery by disrupting cell walls through cavitation. Response surface methodology (RSM) optimized UAE parameters, identifying crusher amplitude (1,335 rpm) and steel ball diameter (6.5 mm) as critical factors. Under optimal conditions (0.20 g seeds, 225 s crushing time), sesamin content reached 4.6 g·kg⁻¹, aligning with predicted values (R² = 0.98).

Advanced Purification Technologies

Centrifugal Partition Chromatography (CPC)

CPC, a solid-free liquid-liquid separation technique, isolates sesamin from defatted sesame meal. Using a two-phase solvent system, CPC achieved 99% purity in preparative-scale runs, with a sample load capacity of 1.5 g per injection. This method eliminates stationary phase contamination, making it ideal for pharmaceutical-grade sesamin production.

Magnetic Solid-Phase Extraction (MSPE)

MSPE integrates graphene oxide-coated Fe₃O₄ nanoparticles to adsorb sesamin from sesame oil. The MSPE-HPLC method achieved a recovery rate of 92.4% with a detection limit of 0.05 μg·mL⁻¹. This approach reduces solvent use by 40% compared to conventional solid-phase extraction.

Industrial-Scale Production and Optimization

Macroporous Resin Adsorption

Macroporous resins (e.g., AB-8, D101) selectively adsorb sesamin from crude extracts. A study using AB-8 resin reported a 12.5% increase in sesamin recovery compared to silica gel chromatography. Desorption with 80% ethanol yielded sesamin crystals with 98% purity.

Subcritical Fluid Extraction

Subcritical water (150°C, 50 bar) hydrolyzes sesame meal, enhancing protein and sesamin solubility. This method increased sesamin yield by 18% compared to alkali extraction, while reducing lysyl alanine formation by 70%.

Quality Control and Detection Methods

High-performance liquid chromatography (HPLC) remains the gold standard for sesamin quantification, with a linear range of 0.1–100 μg·mL⁻¹ (R² > 0.999). High-performance thin-layer chromatography (HPTLC) offers a cost-effective alternative, enabling rapid screening of 50 samples/hour with 95% accuracy.

“The integration of CPC and ultrasonic extraction represents a paradigm shift in sesamin production, merging efficiency with sustainability.” — Adapted from .

Chemical Reactions Analysis

Acid-Catalyzed Isomerization

Sesamin isomerizes to asarinin in the presence of acidic catalysts like heteropolyacid (HPW) or CA/Hβ zeolite. Key findings include:

Mechanism :

-

Step 1 : CA/Hβ attacks the tetrahydrofuran ring of sesamin, forming an unstable intermediate.

-

Step 2 : Intermediate rearranges into asarinin.

Sinomonas sp. SesA Enzyme

The enzyme SesA from Sinomonas sp. no. 22 cleaves sesamin’s methylenedioxyphenyl group, producing mono- and di-catechol derivatives :

-

Reaction : Sesamin + Tetrahydrofolate (THF) → Sesamin monocatechol + 5,10-methylenetetrahydrofolate.

-

Kinetic Parameters :

-

Substrate Specificity : SesA also acts on (+)-episesamin, (−)-asarinin, and piperine, indicating preference for methylenedioxyphenyl groups .

Decomposition in Supercritical Water

Exposure to supercritical water (≥374°C) cleaves sesamin’s methylenedioxyphenyl moiety, yielding catechol derivatives. Radical scavenging activity increases post-decomposition, though detailed kinetic data remain limited .

Kinetic Modeling

A reversible three-step kinetic model for sesamin ↔ asarinin conversion was validated experimentally :

-

Rate Equation : , where and are sesamin and asarinin concentrations.

-

Activation Energy : (endothermic).

Parameter Sensitivity Analysis

| Factor | Impact on Conversion Rate |

|---|---|

| Temperature | Dominant driver; rate triples from 70°C to 90°C. |

| Catalyst Loading | Linear correlation with rate up to 3.0% loading. |

| Stirring Speed | Negligible effect (200–400 rpm), suggesting minimal mass-transfer limitations. |

Industrial and Nutritional Implications

-

Catalyst Reusability : CA/Hβ retains 57.49% efficiency after five cycles, enabling cost-effective scaling .

-

Nutritional Enrichment : Asarinin-rich sesame oil offers enhanced bioactive properties compared to sesamin .

This synthesis integrates mechanistic insights, kinetic data, and catalytic strategies, providing a foundation for optimizing sesamin-derived products in food and pharmaceutical industries.

Scientific Research Applications

Nutritional and Health Benefits

1.1 Cardiovascular Health

Sesamin has been shown to positively influence cardiovascular health by improving lipid profiles and reducing blood pressure. A systematic review and meta-analysis indicated that sesamin supplementation resulted in significant reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-c), as well as systolic blood pressure (SBP) .

| Parameter | Change (WMD) | 95% CI | p-value |

|---|---|---|---|

| Total Cholesterol | -10.893 mg/dl | −19.745 to −2.041 | 0.016 |

| LDL Cholesterol | -8.429 mg/dl | −16.086 to −0.771 | 0.031 |

| Systolic BP | -3.662 mmHg | −6.220 to −1.105 | 0.005 |

These findings suggest that sesamin could be utilized as a dietary supplement to mitigate cardiovascular disease risk factors.

1.2 Anti-Diabetic Effects

Research has demonstrated that sesamin can ameliorate symptoms of diabetes by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models . In a study with streptozotocin-induced diabetic rats, sesamin treatment led to significant improvements in glycemic control.

| Parameter | Change | p-value |

|---|---|---|

| Blood Glucose Levels | Decreased | <0.05 |

| HbA1c | Decreased | <0.05 |

| Insulin Levels | Increased | <0.05 |

These results indicate sesamin's potential as an adjunct therapy for diabetes management.

Neuroprotective Properties

2.1 Blood-Brain Barrier Protection

Sesamin has shown promise in protecting the blood-brain barrier (BBB) from disruption following traumatic brain injury (TBI). A study demonstrated that sesamin treatment significantly reduced brain edema and preserved tight junction proteins in mice subjected to controlled cortical impact (CCI) injury .

Antioxidant and Anti-Inflammatory Effects

Sesamin exhibits potent antioxidant properties, which contribute to its protective effects against oxidative stress-related damage in various tissues, including liver and kidney . In animal studies, sesamin was found to enhance the activity of antioxidant enzymes while reducing markers of oxidative stress such as malondialdehyde (MDA).

Cancer Therapeutics

Recent studies have highlighted sesamin's potential as an anti-cancer agent through its ability to induce apoptosis in cancer cells and inhibit tumor growth . Sesamin has been shown to affect multiple signaling pathways involved in cancer progression, including NF-κB and MAPK pathways.

Case Study: Breast Cancer

In a study focusing on breast cancer models, sesamin was found to suppress cell proliferation and induce apoptosis through modulation of key signaling pathways . This suggests its potential as an adjunct treatment in oncology.

Other Applications

5.1 Hepatoprotective Effects

Sesamin has been identified as a hepatoprotective agent, effectively reducing liver damage induced by various toxins . Its mechanism involves inhibition of oxidative stress pathways and modulation of inflammatory responses.

5.2 Kidney Protection

Research indicates that sesamin can protect renal function by reducing oxidative stress markers and improving kidney enzyme levels in models of acute kidney injury .

Mechanism of Action

Comparison with Similar Compounds

Sesamolin: Another lignan found in sesame seeds, known for its antioxidant properties.

Sesamol: A phenolic compound derived from sesamin, with strong antioxidant activity.

Sesaminol: An epimer of sesamin, also exhibiting antioxidant effects.

Sesamin’s unique combination of health benefits and its presence in sesame seeds make it a valuable compound for both scientific research and industrial applications.

Biological Activity

Sesamin, a lignan derived from the seeds of Sesamum indicum (sesame), has gained considerable attention due to its diverse biological activities. This compound is known for its antioxidant, anti-inflammatory, hypocholesterolemic, and potential anticancer properties. This article delves into the biological activity of sesamin, supported by recent research findings and case studies.

Sesamin is characterized by its unique furofuran structure, which is believed to play a critical role in its biological activities. The compound interacts with various cellular pathways, influencing processes such as apoptosis, inflammation, and oxidative stress response.

Antioxidant Activity

Sesamin exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Research indicates that sesamin can enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase while decreasing malondialdehyde (MDA) levels, a marker of oxidative damage.

Table 1: Antioxidant Effects of Sesamin

Anti-inflammatory Effects

Sesamin has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This property is particularly relevant in conditions characterized by chronic inflammation.

Case Study: Inhibition of Cytokine Production

A comprehensive review highlighted that sesamin could modulate inflammatory pathways through the NF-κB and MAPK signaling pathways, thereby reducing inflammation in various models .

Hypocholesterolemic Effects

Numerous studies have demonstrated that sesamin can lower cholesterol levels. It inhibits cholesterol absorption and synthesis in the liver, contributing to improved lipid profiles.

Table 2: Hypocholesterolemic Effects of Sesamin

| Study | Results |

|---|---|

| Hirose et al. (1991) | Sesamin reduced serum cholesterol levels in rats . |

| Noguchi et al. (2001) | Demonstrated blood pressure-lowering effects alongside lipid reduction . |

Anticancer Properties

Research indicates that sesamin may have potential anticancer effects through various mechanisms:

- Regulation of Estrogen Receptors : Sesamin modulates estrogen receptor activity, which is crucial in breast cancer progression.

- Inhibition of PD-L1 : It suppresses programmed death-ligand 1 (PD-L1), enhancing immune response against tumors.

- Cell Cycle Arrest : Sesamin induces cell cycle arrest and apoptosis in cancer cells via multiple signaling pathways.

Table 3: Mechanisms of Anticancer Activity

Q & A

Q. What experimental models are commonly used to investigate sesamin's cholesterol-lowering mechanisms, and what molecular pathways are implicated?

Sesamin's hypocholesterolemic effects are studied using hamster models fed sesamin-enriched diets (0.2–0.5% w/w) over 6 weeks. Key findings include:

- Dose-dependent reduction in plasma total cholesterol (6.62 mmol/L in controls vs. 5.00 mmol/L in 0.5% sesamin group) .

- Downregulation of intestinal genes (NPC1L1, ACAT2, ABCG5/8) and upregulation of hepatic CYP7A1, enhancing cholesterol excretion and bile acid synthesis .

- Methodological note: Use RT-qPCR for gene expression analysis and gas chromatography for fecal sterol quantification.

Q. How does sesamin modulate inflammatory responses at the molecular level?

Sesamin suppresses pro-inflammatory mediators (IL-1β, TNF-α, COX-2) via inhibition of MAPK pathways (JNK phosphorylation) and NF-κB signaling. Experimental designs include:

- Lipopolysaccharide (LPS)-stimulated rat intervertebral disc organ cultures to assess extracellular matrix preservation .

- RAW264.7 macrophage cell lines for cytokine profiling using ELISA .

- Doses: 10–50 μM sesamin in vitro; 20 mg/kg in vivo osteoarthritis rat models .

Advanced Research Questions

Q. What spectroscopic methods are employed to characterize sesamin's structural and hydration states, and how do computational models resolve discrepancies?

- FTIR Spectroscopy : Experimental peaks (e.g., 1469 cm⁻¹, 1488 cm⁻¹) are compared with quantum chemical calculations of sesamin stereoisomers (e.g., isomer 8 in vacuo). Hydration analysis (1–3 H₂O molecules) explains peak shifts due to ambient moisture .

- Key Data : Triply-hydrated sesamin spectra align with experimental splits at ~1020–1050 cm⁻¹, confirming partial hydration in powder samples .

- Methodology : Use Nicolet IR100 FTIR with KBr substrates; computational tools like Gaussian for energy minimization .

Q. How does sesamin exhibit dual anti-inflammatory and anti-viral activity against SARS-CoV-2?

- In Silico Analysis : Sesamin binds SARS-CoV-2 RdRp (-7.8 kcal/mol) and human ACE2 (-9.2 kcal/mol), suggesting inhibition of viral entry/replication .

- In Vivo Models : MIA-induced osteoarthritis rats show reduced paw swelling (20 mg/kg sesamin) via Nrf2 pathway activation, upregulating HO-1 in chondrocytes .

- Contradiction : While anti-inflammatory effects are robust, direct anti-viral efficacy in humans requires clinical validation .

Q. What species-specific differences exist in sesamin metabolism, and how do they impact translational research?

- Human vs. Rat Metabolism : Sesamin is metabolized into catechols (e.g., SC-1) via CYP2C9 in humans, whereas rats primarily use CYP2C11. This difference necessitates caution in extrapolating rodent data to humans .

- Drug Interaction Risk : Mechanism-based inhibition of human CYP2C9 by sesamin may alter pharmacokinetics of co-administered drugs (e.g., warfarin) .

Q. How does sesamin induce apoptosis in cervical cancer cells, and what statistical methods validate these findings?

- Experimental Design : HeLa and SiHa cells treated with 15–300 μM sesamin for 24 hours show dose-dependent proliferation reduction (up to 74.3%).

- Mechanism : p53/PTEN pathway activation restores apoptotic balance (Bax/Bcl-2 ratio) .

- Statistical Validation : One-way ANOVA with post-hoc Tukey test (p < 0.05); data normalized to DMSO controls .

Methodological Considerations & Data Contradictions

Q. How do genetic studies identify loci associated with sesamin biosynthesis in sesame seeds?

- GWAS Approach : Genome-wide association analysis of 705 sesame germplasm samples identified six loci linked to sesamin content. High/low sesamin accessions (e.g., super-high: 1.2 mg/g; low: 0.3 mg/g) enable candidate gene validation via CRISPR/Cas9 .

Q. What conflicting evidence exists regarding sesamin's antihypertensive mechanisms?

- Oxidative Stress vs. Renin-Angiotensin Modulation :

- : Sesamin reduces aortic superoxide production in DOCA-salt rats (lucigenin chemiluminescence assay) .

- : In salt-loaded SHRSP rats, sesamin attenuates vascular hypertrophy but shows minimal effect in unloaded models, suggesting context-dependent efficacy .

Tables for Key Findings

Q. Table 1: Dose-Dependent Effects of Sesamin on Cholesterol Metabolism

Q. Table 2: FTIR Peak Assignments for Sesamin Hydration States

| Peak (cm⁻¹) | In Vacuo Isomer 8 | Triply-Hydrated | Experimental |

|---|---|---|---|

| 1020–1050 | Single peak | Split peaks | Split peaks |

| 1469 | Absent | Shoulder | Observed |

| Source: Sar et al. (2021) |

Future Research Directions

- Clinical Trials : Validate sesamin's anti-inflammatory and anti-viral effects in human cohorts .

- Multi-Omics Integration : Combine GWAS with metabolomics to elucidate sesamin biosynthesis regulation .

- Hydration Dynamics : Explore cryo-FTIR for real-time hydration analysis to refine computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.